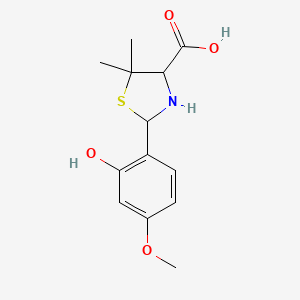

![molecular formula C24H23N3O3S B2444190 6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 941916-40-1](/img/structure/B2444190.png)

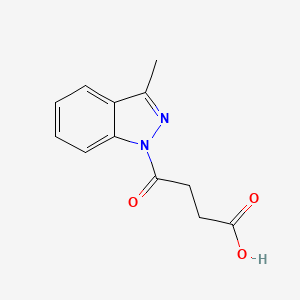

6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a novel substituted pyridine derivative . It is synthesized from 3,5-diacetyl-2,6-dimethylpyridine .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. Initially, 3,5-diacetyl-2,6-dimethylpyridine reacts with aryl aldehydes to give α,β-unsaturated ketones by Aldol condensation. This is followed by cyclization with hydrazine hydrate to generate a series of 3,5-bis(1-acetyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-2,6-dimethylpyridines .Molecular Structure Analysis

The crystal structure of a similar compound, 6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one, has been established by SCXRD .Chemical Reactions Analysis

The compound undergoes a series of reactions, including Aldol condensation, cyclization with hydrazine hydrate, and Michael addition. The final step involves a nucleophilic attack by a methoxy anion .Scientific Research Applications

Antituberculosis Activity

Organotin(IV) complexes, which share structural similarities with 6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, have been scrutinized for their antituberculosis activity. These studies highlight the potential of such compounds in developing treatments targeting Mycobacterium tuberculosis, indicating a promising area of application in antimicrobial research (Iqbal, Ali, & Shahzadi, 2015).

Pharmacological Evaluation for Antimicrobial Activity

Research into Schiff bases of diphenylamine derivatives, which include structures akin to the queried compound, shows significant antibacterial activity. This underscores the potential of utilizing similar compounds in the development of new antimicrobial agents, particularly against pathogenic bacteria (Kumar, Kumar, & Khan, 2020).

Role in CNS Acting Drugs

Functional chemical groups within certain compounds are identified as potential leads for synthesizing central nervous system (CNS) acting drugs. The intricate molecular structure of this compound may offer unique interactions with CNS receptors, contributing to research in neurological therapeutics (Saganuwan, 2017).

Synthesis and Antiplatelet Activity

Compounds like (S)-clopidogrel, bearing resemblance in structural complexity to the discussed compound, are highlighted for their antiplatelet and antithrombotic activities. This presents another potential application in cardiovascular research, aiming at the synthesis and evaluation of novel compounds for treating thrombotic disorders (Saeed et al., 2017).

Enzymatic Treatment of Organic Pollutants

The use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants is an emerging field. The chemical functionalities present in compounds similar to this compound could play a crucial role in enhancing the efficiency of such enzymatic treatments, offering a new avenue in environmental bioremediation (Husain & Husain, 2007).

Future Directions

properties

IUPAC Name |

6-acetyl-2-[(2,2-diphenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-15(28)27-13-12-18-19(14-27)31-24(21(18)22(25)29)26-23(30)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,20H,12-14H2,1H3,(H2,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEFTHTWXQICPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

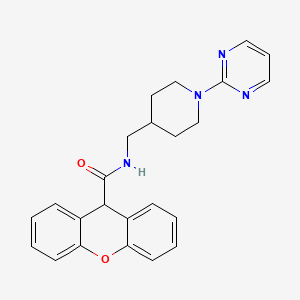

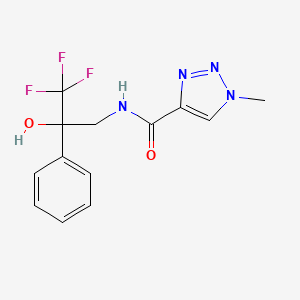

![2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide](/img/structure/B2444108.png)

![N-(2-(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2444111.png)

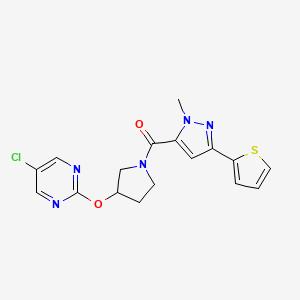

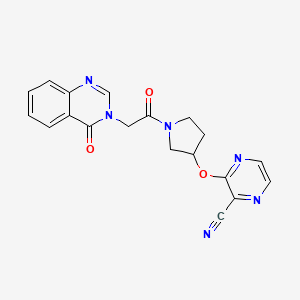

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2444113.png)

![2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2444119.png)

![N-[2-[butyl(ethyl)sulfamoyl]ethyl]benzamide](/img/structure/B2444122.png)

![5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2444128.png)

![2-(4-Tributylstannylphenyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one](/img/structure/B2444129.png)